N-Benzyl-1-(2-iodophenyl)methanamine

Catalog No.
S15232223
CAS No.
56008-40-3
M.F
C14H14IN
M. Wt
323.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1-(2-iodophenyl)methanamine

CAS Number

56008-40-3

Product Name

N-Benzyl-1-(2-iodophenyl)methanamine

IUPAC Name

N-[(2-iodophenyl)methyl]-1-phenylmethanamine

Molecular Formula

C14H14IN

Molecular Weight

323.17 g/mol

InChI

InChI=1S/C14H14IN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

SUSOKQVBHXUMBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2I

N-Benzyl-1-(2-iodophenyl)methanamine is a chemical compound with the molecular formula C14H14INC_{14}H_{14}IN. It features a benzyl group attached to a methanamine, which is further substituted with a 2-iodophenyl group. This structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

The compound's structure can be represented as follows:

N Benzyl 1 2 iodophenyl methanamine\text{N Benzyl 1 2 iodophenyl methanamine}

Due to the presence of both the amine and the iodophenyl groups. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it useful for synthesizing derivatives.
  • C–N Bond Activation: The compound can undergo oxidative cleavage of the benzyl C–N bond under specific conditions, leading to high-value products such as ketones and aldehydes .
  • Suzuki-Miyaura Coupling: The iodophenyl group allows for cross-coupling reactions with boronic acids, facilitating the formation of biaryl compounds.

Preliminary studies indicate that N-Benzyl-1-(2-iodophenyl)methanamine and its derivatives exhibit notable biological activities. Compounds structurally similar to this compound have shown antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents. Additionally, the ability to modify its structure through substitution reactions enhances its potential as a therapeutic agent.

The synthesis of N-Benzyl-1-(2-iodophenyl)methanamine typically involves several steps:

  • Formation of the Iodophenyl Group: Starting from an appropriate aniline derivative, iodine is introduced to create the 2-iodophenyl moiety.
  • Benzylation: The iodophenyl compound is then reacted with benzyl chloride or another benzyl derivative in the presence of a base (e.g., sodium hydroxide) to form N-benzyl derivatives.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods allow for variations in substituents on both the benzyl and iodophenyl groups, enabling the exploration of structure-activity relationships.

N-Benzyl-1-(2-iodophenyl)methanamine has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules through various coupling reactions.
  • Medicinal Chemistry: Its derivatives may serve as leads in drug discovery due to their biological activities.
  • Material Science: The compound could be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving N-Benzyl-1-(2-iodophenyl)methanamine focus on its reactivity with biological targets and other chemical species. Research indicates that derivatives can interact with enzymes or receptors, leading to biological effects. For instance, studies on similar compounds have demonstrated their ability to inhibit certain bacterial enzymes, highlighting their potential as antimicrobial agents .

Several compounds share structural similarities with N-Benzyl-1-(2-iodophenyl)methanamine, including:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-2-chlorobenzene-methanamineChlorine instead of iodineDifferent reactivity due to chlorine's presence
N,N-Dibenzyl-2-iodoanilineTwo benzyl groupsEnhanced steric hindrance affecting reactivity
4-Iodo-N-benzylanilineIodine on a different phenyl ringPotentially different biological activity

Each of these compounds exhibits unique properties based on their substituents, influencing their reactivity and biological activity. N-Benzyl-1-(2-iodophenyl)methanamine stands out due to its specific iodine positioning, which may enhance its reactivity in nucleophilic substitution reactions compared to others.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

323.01710 g/mol

Monoisotopic Mass

323.01710 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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